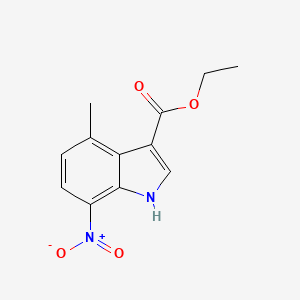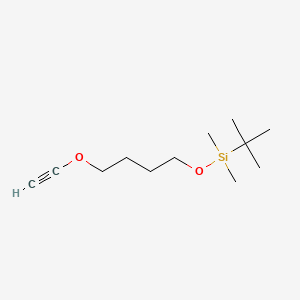
Tert-butyl(4-(ethynyloxy)butoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl[4-(ethynyloxy)butoxy]dimethylsilane is an organosilicon compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, an ethynyloxy group, and a dimethylsilane moiety. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[4-(ethynyloxy)butoxy]dimethylsilane typically involves the reaction of tert-butyl alcohol with 4-(ethynyloxy)butanol in the presence of a dimethylsilylating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. Common reagents used in this synthesis include tert-butyl(dimethyl)silyl chloride and imidazole .
Industrial Production Methods
While specific industrial production methods for tert-Butyl[4-(ethynyloxy)butoxy]dimethylsilane are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[4-(ethynyloxy)butoxy]dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The silyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group and introduce other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyloxy group can yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
tert-Butyl[4-(ethynyloxy)butoxy]dimethylsilane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl[4-(ethynyloxy)butoxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyloxy group can undergo nucleophilic addition reactions, while the silyl group can be cleaved to release the active tert-butyl and dimethylsilane moieties. These reactions enable the compound to interact with molecular targets and pathways in biological systems, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(dimethyl)silyl chloride
- 4-(Ethynyloxy)butanol
- tert-Butyl(dimethyl)silyl ether
Uniqueness
tert-Butyl[4-(ethynyloxy)butoxy]dimethylsilane is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications. Compared to similar compounds, it offers enhanced reactivity and stability, making it suitable for a wide range of applications in research and industry.
Properties
Molecular Formula |
C12H24O2Si |
|---|---|
Molecular Weight |
228.40 g/mol |
IUPAC Name |
tert-butyl-(4-ethynoxybutoxy)-dimethylsilane |
InChI |
InChI=1S/C12H24O2Si/c1-7-13-10-8-9-11-14-15(5,6)12(2,3)4/h1H,8-11H2,2-6H3 |
InChI Key |
PRSZPKIKLSCZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCOC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15330661.png)
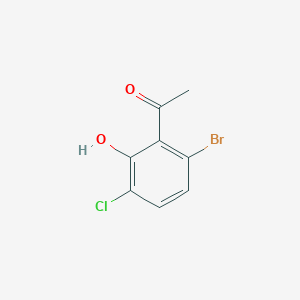
![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)
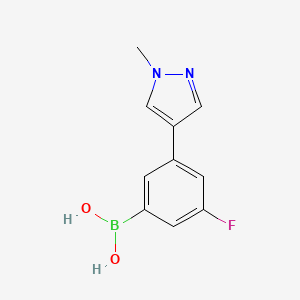
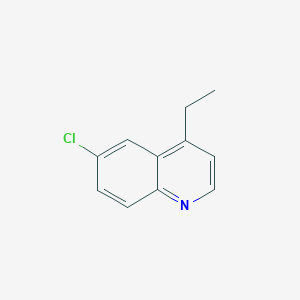
![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-6-yl)boronic acid](/img/structure/B15330714.png)
![3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15330721.png)
